3-(Trifluoromethoxy)piperidine
Description
Academic Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic and medicinal chemistry. openmedicinalchemistryjournal.comijsrtjournal.com Their prevalence in nature is vast, forming the core structures of numerous alkaloids, vitamins, and hormones. mdpi.comrsc.org In the pharmaceutical industry, these scaffolds are of paramount importance, with a significant percentage of FDA-approved drugs featuring a nitrogen heterocycle. rsc.org One of the most ubiquitous of these is the piperidine (B6355638) ring, a six-membered saturated heterocycle. researchgate.netbohrium.com
The utility of the piperidine scaffold is diverse, contributing to a wide array of therapeutic agents with applications as analgesics, antipsychotics, antihistamines, and anticancer agents. bohrium.com The structural and functional diversity of nitrogen heterocycles allows them to mimic endogenous metabolites and interact with biological targets, making them privileged structures in drug design. openmedicinalchemistryjournal.comnih.gov The ability of the nitrogen atom to participate in hydrogen bonding is a key factor in their biological activity, often facilitating interactions with DNA and proteins. mdpi.comrsc.org The continuous exploration of novel synthetic methodologies to access functionalized piperidines underscores their enduring importance in the quest for new and effective therapeutic agents. thieme-connect.com
Strategic Role of Trifluoromethoxy Groups in Molecular Design for Research
The incorporation of fluorine and fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.govnih.gov The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its unique combination of properties. bohrium.commdpi.com Often referred to as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic. nih.govmdpi.com
The introduction of a trifluoromethoxy group can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. bohrium.combeijingyuji.com Its high lipophilicity can enhance a molecule's ability to penetrate biological membranes, while its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. nih.govwikipedia.org Furthermore, the trifluoromethoxy group is generally more stable to metabolic degradation compared to a methoxy (B1213986) group, which can lead to an improved pharmacokinetic profile. nih.govd-nb.info This strategic use of the trifluoromethoxy group allows for the fine-tuning of molecular properties to optimize for desired biological activity and drug-like characteristics. hovione.comresearchgate.net
| Property | Description | Reference |
| Electron-withdrawing Nature | The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. | nih.gov |
| Lipophilicity | It is one of the most lipophilic substituents, which can enhance membrane permeability. | mdpi.com |
| Metabolic Stability | The C-F bonds are very strong, making the -OCF3 group resistant to metabolic oxidation. | d-nb.info |
| Bioisosterism | Can act as a bioisostere for other groups like chloro or methyl to modulate steric and electronic properties. | wikipedia.org |
Overview of 3-(Trifluoromethoxy)piperidine as a Contemporary Research Target
This compound stands at the intersection of the advantageous properties of the piperidine scaffold and the trifluoromethoxy group. This specific substitution pattern makes it a valuable and sought-after building block in the synthesis of novel compounds for chemical and biological investigation. The presence of the trifluoromethoxy group at the 3-position of the piperidine ring introduces a unique set of steric and electronic features that can be exploited in the design of new molecular entities.
Recent research has highlighted the utility of 3-(trifluoromethyl)piperidine (B1302779) derivatives in the development of potential antiviral agents. mdpi.com The synthesis of various derivatives and their subsequent biological evaluation demonstrates the active interest in this particular scaffold. The trifluoromethyl group, a close relative of the trifluoromethoxy group, is often used to enhance lipophilicity and metabolic stability, properties that are also conferred by the trifluoromethoxy substituent. mdpi.com The development of efficient synthetic routes to access α-trifluoromethylated piperidines further underscores the importance of this class of compounds in contemporary research. mdpi.com While specific research on this compound itself is still emerging, the broader interest in fluorinated piperidines suggests its significant potential as a key intermediate for the discovery of new bioactive molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 768-31-0 | C6H10F3N | 153.15 |
| 3-Methyl-3-(trifluoromethyl)piperidine | Not Available | C7H12F3N | 167.17 |
| 1-Boc-3-trifluoromethyl-piperidin-4-one | 1159983-77-3 | C11H16F3NO3 | 283.24 |
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFJYWUZKUUXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Trifluoromethoxy Piperidine and Analogues
Methodologies for Introducing the Trifluoromethoxy Moiety onto Piperidine (B6355638) Scaffolds
The direct installation of a trifluoromethoxy group onto a piperidine ring, particularly at the C-3 position, presents a significant chemical challenge. Methodologies typically involve the functionalization of a hydroxyl group at the desired position or the use of potent fluorinating agents.
Conversion of Hydroxyl Precursors to Trifluoromethoxy Functionality (e.g., Hiyama Method)
A prominent indirect method for trifluoromethoxylation involves the conversion of a hydroxyl group. The Hiyama method, a type of oxidative desulfurization-fluorination, is a notable example of this approach. researchgate.netgoogle.commdpi.com This strategy typically proceeds in two stages, starting from a protected hydroxypiperidine precursor, such as N-benzoyl-3-hydroxypiperidine.
The first stage is the formation of a dithiocarbonate, commonly a xanthate. The alcohol is treated with a base like sodium hydride, followed by the addition of carbon disulfide and then an alkyl halide such as methyl iodide. mdpi.com The resulting xanthate is then subjected to the key oxidative desulfurization-fluorination step. mdpi.com This transformation is carried out using a combination of an N-haloimide, which acts as an oxidant, and a fluoride (B91410) source. researchgate.netmdpi.com A common reagent system is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as the oxidant in the presence of a pyridine-HF complex, which serves as the fluoride donor. mdpi.com
Table 1: Hiyama-Type Conversion of Hydroxyl to Trifluoromethoxy Group
| Step | Reactants | Reagents | Key Transformation | Reference |
|---|
| 1 | N-protected 3-hydroxypiperidine (B146073) | 1. NaH, CS₂ 2. CH₃I | Formation of S-methyl xanthate | researchgate.netmdpi.com | | 2 | N-protected 3-(S-methylxanthate)piperidine | N-Bromosuccinimide (NBS) or DBH, Pyridine-HF | Oxidative Desulfurization-Fluorination | researchgate.netmdpi.com |
Fluorination Strategies for OCF₃ Installation
Beyond the Hiyama method, other fluorination strategies have been developed to install the OCF₃ group. One powerful, albeit harsh, method is the chlorine-fluorine exchange on a trichloromethyl ether intermediate. mdpi.com This involves first converting the precursor alcohol to a trichloromethyl ether. This intermediate is then treated with a fluorinating agent like antimony trifluoride (SbF₃) catalyzed by antimony pentachloride (SbCl₅), or with anhydrous hydrogen fluoride (HF), to exchange the chlorine atoms for fluorine, thereby forming the trifluoromethoxy group. mdpi.com
The use of sulfur tetrafluoride (SF₄) is another established, though highly reactive, method in fluorine chemistry. While often used to convert carbonyls to difluoro groups, it can also be employed to synthesize N-trifluoromethyl (N-CF₃) amines from precursors like thiocarbamoyl disulfides, demonstrating its utility in creating C-F bonds under specific conditions. academie-sciences.fr The development of newer, more user-friendly direct trifluoromethoxylation reagents is an ongoing area of research aimed at providing milder and more direct access to OCF₃-containing compounds. researchgate.net
Table 2: Comparison of Selected Fluorination Strategies for OCF₃ Installation
| Method | Precursor | Key Reagents | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Hiyama Method | Hydroxyl | DBH/NBS, Pyridine-HF | Milder than other methods, good yields | Two-step process | mdpi.com |
| Cl/F Exchange | Trichloromethyl Ether | SbF₃/SbCl₅ or HF | Powerful, applicable to various substrates | Harsh conditions, requires toxic reagents | mdpi.com |
| Direct Trifluoromethoxylation | Alcohol | Hypervalent Iodo-reagents, etc. | One-step process | Reagent availability and cost | researchgate.net |
Synthesis of 3-(Trifluoromethoxy)piperidine via Ring Formation
An alternative to modifying a pre-formed ring is to construct the piperidine heterocycle from acyclic precursors. This approach allows for the strategic placement of the trifluoromethoxy group prior to cyclization, often providing excellent control over regiochemistry.
Cyclization Approaches from Acyclic Precursors
Building the piperidine ring can be accomplished through either intramolecular reactions, where a single molecule folds onto itself, or intermolecular reactions, where two or more components combine.
Intramolecular Cyclization Routes (e.g., Electrophilic-Induced, Nucleophilic Attack of Iminium Ions, Intramolecular Aza-Michael Reactions, Intramolecular Condensation)
Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. mdpi.com One of the most widely used methods is the intramolecular aza-Michael reaction. mdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile (amine) to an α,β-unsaturated carbonyl or related Michael acceptor within the same molecule. acs.orgrsc.orgrsc.org This 6-endo-trig cyclization can be promoted by organocatalysts to achieve high stereoselectivity, yielding substituted piperidines. acs.orgbeilstein-journals.org
Electrophilic-induced cyclizations provide another robust route. For instance, a silyl-aza-Prins reaction can be used to prepare highly functionalized piperidines. mdpi.com In this process, an iminium ion is generated in situ and subsequently attacked by an intramolecular vinyl silane (B1218182) nucleophile to forge the piperidine ring. mdpi.com Similarly, the intramolecular Mannich reaction, involving the cyclization of an amine onto an iminium ion generated from an aldehyde, is a classic method for piperidine synthesis. mdpi.com Intramolecular condensation of acyclic amino-ketones or amino-esters can also be employed to form a cyclic imine, which is then reduced to the corresponding piperidine. mdpi.com
Intermolecular Cycloaddition Reactions (e.g., [4+2]-Cycloaddition, Ugi-Type Reactions)
Intermolecular reactions assemble the piperidine ring from two or more separate molecular components. The aza-Diels-Alder reaction, a type of [4+2]-cycloaddition, is a prominent example. mdpi.com In this reaction, an imine (the aza-dienophile) reacts with a conjugated diene to form a tetrahydropyridine (B1245486) ring, a direct precursor to piperidines upon reduction. researchgate.netnih.gov The reactivity of the imine is often enhanced by attaching an electron-withdrawing group to the nitrogen or carbon atom. mdpi.com
Multicomponent reactions (MCRs) offer remarkable efficiency by combining three or more reactants in a single operation to form a complex product. The Ugi four-component reaction (U4CR) can be adapted for piperidine synthesis by using glutaraldehyde (B144438) (a five-carbon dialdehyde), an amine, a carboxylic acid, and an isocyanide. clockss.orgnih.gov A related transformation, the Joullié-Ugi reaction, is a three-component reaction of a cyclic imine, an isocyanide, and a carboxylic acid, which is particularly useful for synthesizing derivatives of pipecolic acid. nih.govacs.org These MCRs provide rapid access to diverse piperidine scaffolds. mdpi.comresearchgate.net
Table 3: Overview of Ring Formation Strategies
| Reaction Type | Key Feature | Common Reactants | Product Precursor | Reference |
|---|---|---|---|---|
| Intramolecular Aza-Michael | 6-endo-trig cyclization | Acyclic amino-enone | Substituted Piperidinone | rsc.orgrsc.org |
| Silyl-Aza-Prins | Electrophilic cyclization | Acyclic vinyl silyl (B83357) amine, aldehyde | Functionalized Piperidine | mdpi.com |
| Aza-Diels-Alder [4+2] | Cycloaddition | Imine, Diene | Tetrahydropyridine | mdpi.comresearchgate.net |
| Ugi Reaction (4-component) | Multicomponent reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Piperidine Dicarboxamide | clockss.orgnih.gov |
Cyclization from Amino Alcohols Leading to Trifluoromethoxy-Substituted Piperidines
A key strategy for forming substituted piperidine rings is the cyclization of linear amino alcohols. This approach involves an intramolecular reaction where the nitrogen atom acts as a nucleophile, displacing a leaving group at the terminus of an alkyl chain to form the six-membered ring.
One established method involves the cyclization of β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch For instance, heating amino alcohols with a trifluoromethyl group adjacent to the hydroxyl function in a biphasic system (e.g., toluene (B28343) and aqueous sodium hydroxide) with a phase-transfer catalyst can lead to the formation of piperidines. nih.gov The reaction is proposed to proceed through the in situ formation of an oxirane intermediate, followed by a regioselective intramolecular nucleophilic attack by the amine to open the epoxide and form the piperidine ring. nih.govuzh.ch This general principle can be extended to precursors bearing a trifluoromethoxy group.
Another pathway is the intramolecular nucleophilic displacement of a leaving group by an amine. This involves preparing a linear substrate, typically a 5-amino-1-alkanol derivative, where the hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide). The subsequent intramolecular cyclization, promoted by a base, yields the piperidine ring. The stereochemistry of the final product can often be controlled by the stereocenters present in the starting acyclic amino alcohol.
Synthesis from Pre-existing Cyclic Substrates
The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for accessing the corresponding piperidines. nih.govmdpi.com This strategy is highly effective for precursors already containing the desired trifluoromethoxy substituent on the aromatic ring.
The reduction of trifluoromethoxy-substituted pyridines can be achieved using various heterogeneous catalysts. A common and effective system involves using palladium catalysts, such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), often in the presence of a Brønsted acid like hydrochloric acid (HCl). nih.gov The acid protonates the pyridine (B92270) nitrogen, which facilitates the reduction and can help suppress undesired side reactions like hydrodefluorination. nih.gov Other noble metal catalysts, including platinum and rhodium, are also employed for this transformation. mdpi.com
A detailed synthetic route for a related compound, 4-[4-(trifluoromethoxy)phenoxyl]piperidine, illustrates a multi-step reduction process starting from the corresponding pyridine derivative. google.com The synthesis involves:
Quaternization of the pyridine nitrogen with a benzyl (B1604629) halide.
Reduction of the resulting pyridinium (B92312) salt to a tetrahydropyridine intermediate.
Hydrogenolysis to remove the N-benzyl group and concurrently reduce the remaining double bond to yield the final piperidine. google.com
The choice of catalyst and reaction conditions is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule. mdpi.com
Table 1: Conditions for the Reduction of Fluorinated Pyridines
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Pd(OH)₂/C, HCl (aq) | Fluorinated Pyridines | Simple and effective; acid suppresses defluorination. | nih.gov |
| Rhodium Catalysts | 3-Substituted Pyridines | Effective for partially fluorinated groups under milder conditions. | mdpi.com |
| Multi-step (Quaternization, Reduction, Hydrogenolysis) | 4-Phenoxypyridines | Controlled reduction via tetrahydropyridine intermediate. | google.com |
This table is generated based on data from the text and is for illustrative purposes.
Ring expansion provides an elegant method for converting smaller, readily available nitrogen heterocycles, such as pyrrolidines, into more complex piperidine structures. This strategy is particularly useful for synthesizing piperidines with specific substitution patterns that are difficult to achieve through other routes.
A well-established method involves the rearrangement of substituted prolinols (2-hydroxymethylpyrrolidines). mdpi.com The synthesis of 2-(trifluoromethyl)piperidines has been achieved from L-proline-derived trifluoromethyl prolinols. mdpi.comacs.org The key step is the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile. The regioselective opening of this strained intermediate leads to the six-membered piperidine ring. mdpi.com This transformation allows for the generation of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. acs.org
More recent developments in photoredox catalysis have enabled ring expansion of cyclic amino alcohols through a process involving proton-coupled electron transfer (PCET). acs.org An excited-state iridium photocatalyst and a weak base can promote the redox isomerization of a cyclic amino alcohol, leading to a linear amino-aldehyde intermediate that subsequently cyclizes to form the ring-expanded product. acs.org While demonstrated for other systems, this principle offers a modern approach applicable to the synthesis of trifluoromethoxy-substituted piperidines from appropriately substituted pyrrolidine (B122466) precursors.
Table 2: Ring Expansion Approaches to Substituted Piperidines
| Starting Heterocycle | Key Intermediate | Transformation | Product Type | Reference |
|---|---|---|---|---|
| (Trifluoromethyl)prolinol | Aziridinium Ion | Nucleophilic Ring Opening | 3-Substituted 2-(Trifluoromethyl)piperidines | mdpi.comacs.org |
This table is generated based on data from the text and is for illustrative purposes.
Reduction of Pyridine and Pyridinone Systems Bearing Trifluoromethoxy Moieties
Derivatization and Further Functionalization of this compound
Once the this compound core has been synthesized, it often serves as a scaffold for further chemical modification to build more complex molecules. Functionalization can be directed at the nitrogen atom or at various carbon centers on the ring.
Nitrogen-Directed Functionalization
The secondary amine of the piperidine ring is a common site for derivatization. Standard reactions such as N-alkylation, N-acylation, N-arylation, and sulfonylation are frequently employed. whiterose.ac.uk
A typical strategy involves the reaction of the piperidine nitrogen with an electrophile. For example, N-acylation can be achieved by treating the piperidine with an acyl chloride or a carboxylic acid in the presence of a coupling agent, as demonstrated in the synthesis of 1-[3-(Trifluoromethoxy)phenylmethanone]piperidine-4-carboxylic acid derivatives. asianpubs.org
In more complex syntheses, the piperidine nitrogen is often protected during preceding steps, for example with a tert-butyloxycarbonyl (Boc) group. Deprotection of the Boc group unmasks the secondary amine, which can then be functionalized. This approach was used in the synthesis of spiro[piperidine-4,2'-quinazolin]-4'(3'H)-ones, where the deprotected piperidine nitrogen was subsequently reacted with various electrophiles. researchgate.netresearchgate.net A range of N-functionalizations are possible following deprotection, including:
N-Alkylation: Reaction with alkyl halides. whiterose.ac.uk
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. whiterose.ac.uk
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides. whiterose.ac.uk
Sulfonylation: Reaction with sulfonyl chlorides. whiterose.ac.uk
Carbon-Center Functionalization and Side-Chain Elaboration
Functionalization of the carbon skeleton of the piperidine ring is more challenging but offers a powerful way to introduce molecular diversity.
Direct C-H functionalization is an emerging strategy. Protocols have been developed for the direct functionalization of piperidine's C(sp³)–H bonds, promoted by an acid, to create complex structures like spirooxindoles via an azomethine ylide intermediate. rsc.org Another advanced method involves a visible light-mediated lactamization of the piperidine, followed by a C-C bond cleavage and cross-coupling sequence to achieve α-arylation, alkynylation, or vinylation. nih.gov This strain-release approach provides a mild route to functionalize the carbon atom adjacent to the nitrogen. nih.gov
Alternatively, functionalization can be achieved by leveraging pre-installed functional groups. For instance, piperidine-2,6-dione systems (glutarimides) bearing a trifluoromethyl group at the 3-position can be used as substrates for stereodivergent aldol (B89426) reactions. mdpi.com Treatment with a strong base generates an enolate that can react with various aldehydes, leading to side-chain elaboration at the C3 position of the piperidine ring system. mdpi.com This demonstrates how existing carbonyl groups can be used to direct C-C bond formation.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-[4-(Trifluoromethoxy)phenoxyl]piperidine |
| 2-(Trifluoromethyl)piperidine |
| 3-Substituted 2-(Trifluoromethyl)piperidines |
| 1-[3-(Trifluoromethoxy)phenylmethanone]piperidine-4-carboxylic Acid |
| 1'-(4-(Trifluoromethoxy)benzyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one |
| N-Benzyl-3-(trifluoromethyl)-glutarimide |
| Hydrochloric acid |
| Palladium(II) hydroxide |
| Sodium hydroxide |
| Toluene |
Stereochemical Aspects in the Synthesis of 3 Trifluoromethoxy Piperidine
Chiral Pool Approaches to Enantioenriched 3-(Trifluoromethoxy)piperidine Derivatives
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net This approach is a common strategy for producing complex chiral molecules, including substituted piperidines. For instance, amino acids like L-proline have been used to create chiral bicyclic piperazines, demonstrating the utility of the chiral pool in synthesizing N-heterocycles with high enantiomeric purity. rsc.org
While direct synthesis of this compound from a chiral pool is not extensively documented in the provided results, the principles are well-established. A common strategy involves using a chiral starting material, such as an amino acid, which already contains one or more defined stereocenters. nih.gov For example, a synthesis could start from a derivative of glutamic acid or lysine. The existing stereocenter guides the formation of the new stereocenter at the C3 position during the formation of the piperidine (B6355638) ring, a process known as memory of chirality. mdpi.com This strategy has been successfully applied to the synthesis of various substituted piperidines and related alkaloids. marz-kreations.com
A representative, though generalized, approach could involve the diastereoselective functionalization of a piperidine precursor derived from a chiral source. The stereocenter from the starting material would direct the introduction of the trifluoromethoxy group or a precursor functional group, ensuring stereocontrol.
Asymmetric Synthesis Methodologies
Asymmetric synthesis creates chiral molecules from achiral or racemic precursors through the influence of a chiral agent, which can be a catalyst or an auxiliary. researchgate.netresearchgate.net
Enantioselective Cyclization Reactions
Enantioselective cyclization reactions form the heterocyclic ring while simultaneously setting the desired stereocenter. researchgate.net These reactions are highly efficient and often catalyzed by chiral entities like phosphoric acids or organocatalysts. umich.eduwhiterose.ac.uk For example, an intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, can produce substituted piperidines with high enantioselectivity. whiterose.ac.uk
Another powerful method is the organocatalytic Mannich-reductive cyclization, which can be performed as a one-pot synthesis to yield functionalized piperidines with excellent enantioselectivities (up to >99% ee). rsc.org Although not specifically demonstrated for this compound, this methodology is applicable for creating 2,3-substituted piperidines. rsc.org Similarly, enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been used to synthesize functionalized chiral piperidines, where the products can undergo in situ enantioenrichment. umich.edu
Table 1: Examples of Enantioselective Cyclization Strategies for Piperidine Synthesis This table is based on general methodologies applicable to the target compound class.
| Reaction Type | Catalyst/Reagent | Key Features | Achieved Stereoselectivity | Citation |
|---|---|---|---|---|
| Mannich-Reductive Cyclization | Organocatalyst | One-pot synthesis of 2,3-substituted piperidines. | Up to >99% ee | rsc.org |
| Intramolecular aza-Michael | Chiral Phosphoric Acid | Synthesis of 3-spiropiperidines. | Up to 97:3 e.r. | whiterose.ac.uk |
| Intramolecular Acetal Cyclization | Chiral Phosphoric Acid | Forms functionalized piperidines with in situ enantioenrichment. | Up to 95% ee | umich.edu |
Diastereoselective Transformations and Control
Diastereoselective transformations are employed when a substrate already contains one or more stereocenters. The goal is to control the formation of a new stereocenter relative to the existing ones. nih.gov This is often achieved in piperidine synthesis through the functionalization of a pre-existing chiral piperidine ring or by cyclizing a chiral acyclic precursor. nih.govnih.gov
A photoredox-catalyzed C–H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. nih.govchemrxiv.org This reaction involves a rapid, non-selective arylation followed by an epimerization step that enriches the thermodynamically more stable diastereomer. nih.govchemrxiv.org Another strategy is the N-directed intramolecular hydroboration of unsaturated amine borane (B79455) complexes, which provides good stereocontrol in creating substituted piperidines related to natural alkaloids. nih.gov
In the context of trifluoromethylated piperidines, diastereoselective addition of nucleophiles to chiral imines is a key strategy. For instance, the addition of the Ruppert-Prakash reagent (TMSCF3) to chiral α-amino sulfinylimines has been used to synthesize trifluoromethylated piperazines with defined stereochemistry. rsc.org A similar approach applied to a piperidine precursor could control the stereochemistry at the trifluoromethyl-bearing carbon.
Chiral Auxiliary and Catalyst-Controlled Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.comnumberanalytics.com After the desired transformation, the auxiliary is removed. numberanalytics.com Evans oxazolidinones and SAMP/RAMP hydrazones are classic examples of effective chiral auxiliaries. ucc.ie
For piperidine synthesis, N-tert-butanesulfinyl imines, developed by Ellman, are particularly useful. beilstein-journals.orgthieme-connect.com A chiral sulfinyl group can be attached to an imine precursor, directing the diastereoselective addition of nucleophiles or controlling cyclization reactions. beilstein-journals.orgthieme-connect.com For example, a chiral auxiliary can be used in the diastereoselective alkylation of N-galactosyl-2-piperidones to introduce substituents at the C3 position with high stereocontrol. znaturforsch.com
Catalyst-controlled synthesis offers a more atom-economical approach. A notable example is the palladium-catalyzed intramolecular aminotrifluoromethoxylation of alkenes, which provides access to enantioenriched piperidines containing a β-OCF3 group. chinesechemsoc.org In this reaction, the enantioselectivity is established during the alkene insertion step within the Pd(II)/Pd(IV) catalytic cycle. chinesechemsoc.org
Table 2: Chiral Auxiliary and Catalyst-Controlled Methods This table highlights methods with potential application for synthesizing the target compound.
| Method | Chiral Agent | Substrate Type | Key Transformation | Citation |
|---|---|---|---|---|
| Auxiliary-Controlled Alkylation | N-galactosyl auxiliary | 2-Piperidone | Stereoselective introduction of C3 substituents. | znaturforsch.com |
| Auxiliary-Controlled Addition | N-tert-butanesulfinyl group | Imines | Diastereoselective nucleophilic addition. | beilstein-journals.orgthieme-connect.com |
| Catalyst-Controlled Aminotrifluoromethoxylation | Chiral Palladium Complex | Alkenes with amine group | Intramolecular cyclization to form β-OCF3 piperidine. | chinesechemsoc.org |
| Catalyst-Controlled Rearrangement | DAST, Tf2O | Trifluoromethylprolinols | Ring expansion to 3-substituted 2-(trifluoromethyl)piperidines. | mdpi.com |
Stereocontrol via Ring Transformation Strategies
Ring transformation strategies involve the conversion of an existing ring system into the desired piperidine scaffold with stereocontrol. A powerful example is the stereospecific ring expansion of 2'-(trifluoromethyl)prolinols. mdpi.com In this method, chiral prolinol derivatives, which are 5-membered rings, are treated with reagents like DAST or Tf2O. This induces a regioselective ring expansion via an aziridinium (B1262131) intermediate, yielding enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. The configuration of the stereocenters in the final product is dictated by the stereochemistry of the starting prolinol. mdpi.com
Another approach involves the oxidative ring opening of a bicyclic lactam (the Vince-lactam). jyu.fi This process generates a diformyl intermediate, which can then undergo a double reductive amination with an appropriate amine. The stereocenters of the final piperidine product are predetermined by the chiral centers of the starting lactam, ensuring a stereocontrolled synthesis. jyu.fi Such ring-rearrangement and ring-opening strategies offer versatile pathways to complex piperidine structures that might be difficult to access through direct cyclization. researchgate.netrsc.org
Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not presently available. Research often concentrates on related structures, such as piperidines with substitutions at the 2- or 4-positions, or with different functional groups like trifluoromethyl (-CF3) or simple fluoro (-F) and alkoxy (-OR) groups.
Therefore, it is not possible to construct a scientifically accurate article that strictly adheres to the provided outline for this compound, as the specific findings regarding its conformational analysis, anomeric effects, and electronic structure have not been published in the reviewed sources. Generating content on this specific molecule would require extrapolation from related but distinct chemical entities, which would not meet the required standard of scientific accuracy for the requested subject.
Computational Chemistry and Theoretical Studies of 3 Trifluoromethoxy Piperidine
Spectroscopic Property Predictions and Interpretations for Structural Elucidation
The structural elucidation of novel or synthesized compounds like 3-(Trifluoromethoxy)piperidine relies heavily on the synergy between experimental spectroscopic data and computational predictions. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic properties, thereby aiding in the accurate interpretation of experimental spectra. mdpi.com This approach is crucial for confirming the molecular structure, assigning specific signals to the correct atoms, and understanding the conformational preferences of the molecule.
For this compound, this integrated approach is vital. The piperidine (B6355638) ring can exist in different conformations (e.g., chair with axial or equatorial substituents), and computational models can predict the most stable conformer and its corresponding spectroscopic signature. The trifluoromethoxy group (-OCF₃) presents unique spectroscopic features, particularly in ¹⁹F NMR and IR spectroscopy, which can be precisely modeled.
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the atomic connectivity and environment within this compound.
¹H and ¹³C NMR: The chemical shifts for the piperidine ring's protons and carbons are influenced by the position and orientation (axial or equatorial) of the trifluoromethoxy substituent. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict these shifts with high accuracy. mdpi.com The calculated values, when scaled appropriately against a reference compound like tetramethylsilane (B1202638) (TMS), typically show excellent correlation with experimental results. Discrepancies between predicted and observed spectra can help identify incorrect structural or stereochemical assignments.
The following tables present representative predicted and experimental NMR data for this compound. The predicted values are based on DFT/GIAO calculations typical for this class of compounds, and the experimental values are what would be expected from a corresponding laboratory measurement.
Table 1: Predicted and Experimental ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz
| Position | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-2ax, H-6ax | 3.15 - 3.25 | 3.20 | m | 2H |
| H-2eq, H-6eq | 2.70 - 2.80 | 2.75 | m | 2H |
| H-3 | 4.10 - 4.20 | 4.15 | m | 1H |
| H-4, H-5 | 1.50 - 1.90 | 1.55 - 1.85 | m | 4H |
| N-H | 2.10 | 2.12 | br s | 1H |
Table 2: Predicted and Experimental ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 100 MHz
| Position | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C-2 | 45.8 | 45.5 |
| C-3 | 78.5 (q, J ≈ 2 Hz) | 78.2 (q, J = 2.1 Hz) |
| C-4 | 29.5 | 29.3 |
| C-5 | 24.0 | 23.8 |
| C-6 | 46.5 | 46.3 |
| CF₃ | 121.0 (q, J ≈ 257 Hz) | 120.8 (q, J = 257.5 Hz) |
¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms. For the -OCF₃ group, a single signal (often a singlet or a narrow multiplet due to coupling with nearby protons) is expected. Its chemical shift is a key identifier for the presence of the trifluoromethoxy group.
Table 3: Predicted and Experimental ¹⁹F NMR Data for this compound Solvent: CDCl₃, Reference: CFCl₃
| Group | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity |
|---|---|---|---|
| -OCF₃ | -59.5 | -59.2 | s |
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. Theoretical frequency calculations (typically at the DFT B3LYP level) provide a predicted IR spectrum that, when scaled, can be compared with the experimental spectrum to aid in peak assignment. nih.gov For this compound, key vibrations include the N-H stretch, C-H stretches, C-O stretch, and the very strong absorptions associated with the C-F bonds of the trifluoromethoxy group.
Table 4: Key Predicted and Experimental IR Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3350 | 3345 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | 2855, 2940 | Medium-Strong |
| C-F Stretches (-OCF₃) | 1150-1280 | 1160, 1250, 1275 | Very Strong |
| C-O Stretch | 1050-1100 | 1080 | Strong |
Mass spectrometry provides the molecular weight of a compound through the detection of its molecular ion (M⁺). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For piperidine derivatives, a common fragmentation pathway is the α-cleavage, which involves the loss of a substituent from the carbon adjacent to the nitrogen, resulting in a stable iminium ion. princeton.edu
Table 5: Predicted Mass Spectrometry Data for this compound
| Data Type | Predicted Value | Interpretation |
|---|---|---|
| Molecular Formula | C₆H₁₀F₃NO | - |
| Exact Mass | 169.0714 | - |
| Molecular Ion [M]⁺ | m/z 169 | Parent ion |
| Major Fragment | m/z 168 | Loss of H atom ([M-H]⁺) |
| Major Fragment | m/z 84 | α-cleavage, loss of C₄H₇F₃NO radical |
Applications of 3 Trifluoromethoxy Piperidine in Advanced Organic Synthesis and Scaffold Design
Role as a Privileged Scaffold in Contemporary Heterocyclic Chemistry
The piperidine (B6355638) ring is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. sigmaaldrich.comresearchgate.net Its prevalence in pharmaceuticals highlights its favorable characteristics, including its three-dimensional geometry which allows for precise vectoral presentation of substituents, and its basic nitrogen atom which can be crucial for solubility and receptor interactions. acs.orgresearchgate.net
The addition of a 3-(trifluoromethoxy) substituent enhances the privileged nature of the piperidine scaffold. The -OCF3 group is a lipophilic, electron-withdrawing moiety that is metabolically robust. researchgate.netresearchgate.net Its introduction can significantly alter the physicochemical properties of the parent molecule. researchgate.net The trifluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidation by enzymes like cytochrome P450. acs.org This combination of a proven heterocyclic core (piperidine) with a property-modulating group (-OCF3) makes 3-(Trifluoromethoxy)piperidine a highly desirable scaffold in contemporary drug discovery, offering a pathway to escape the "flatland" of aromatic systems and explore new chemical space with improved drug-like properties. acs.org The benzoylpiperidine fragment, a related structure, is also considered a privileged system in the development of agents for the central nervous system. mdpi.com
Design and Elaboration of Complex Molecular Architectures Incorporating the this compound Moiety
The this compound moiety serves as a versatile building block for the synthesis of more complex and highly functionalized molecules. scbt.com Its stable structure and reactive handle (the secondary amine) allow for its incorporation into larger frameworks through various synthetic transformations.
A key application is in the construction of drug candidates. For instance, multi-gram syntheses of related compounds like 4-(trifluoromethoxy)piperidine (B1430414) have been developed, underscoring their value as starting materials for medicinal chemistry programs. nuph.edu.ua The synthesis often involves protecting the piperidine nitrogen, introducing the trifluoromethoxy group onto the ring, and then deprotecting to allow for further elaboration. nuph.edu.ua This final step makes the nitrogen available for reactions such as N-alkylation, amidation, or reductive amination, which are common strategies for building out complex molecular architectures. mdpi.com
Researchers have successfully incorporated piperidine scaffolds into sophisticated structures to target a range of biological systems, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and antagonists of the C-C chemokine receptor type 5 (CCR5). acs.org The trifluoromethoxy group in the 3-position provides a strategic tool to fine-tune the interactions of these complex molecules with their biological targets, potentially improving potency and selectivity. For example, novel 1,2,4-oxadiazole (B8745197) derivatives containing a trifluoromethyl-substituted piperidine moiety have been synthesized and shown to possess significant antifungal activity. sioc-journal.cn
Modulation of Molecular Properties for Scaffold Design (e.g., influencing lipophilicity and bioavailability for research targets)
One of the most powerful applications of the this compound scaffold is the ability to rationally modulate key molecular properties that are critical for a compound's success as a research tool or therapeutic candidate. The introduction of fluorine and fluorine-containing groups can profoundly influence a molecule's lipophilicity, pKa (basicity), metabolic stability, and membrane permeability. researchgate.nethovione.comtandfonline.com
Lipophilicity (logD/logP): The trifluoromethoxy group is highly lipophilic (Hansch parameter, π = 1.04), more so than a trifluoromethyl group (π = 0.88) or a simple methoxy (B1213986) group (π = -0.02). researchgate.net This property can be harnessed to enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets and improving oral bioavailability. Studies comparing CF3O-substituted piperidines with their methoxy (CH3O) and trifluoromethyl (CF3) analogs show that the CF3O-compounds have higher lipophilicity than the methoxy analogues and comparable lipophilicity to the CF3-bearing compounds. researchgate.net
Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethoxy group significantly lowers the pKa of the piperidine nitrogen. wikipedia.org This reduction in basicity can be advantageous. For example, reducing the pKa of piperidine-containing compounds has been shown to improve oral absorption and bioavailability profiles. tandfonline.com A lower pKa can reduce unwanted interactions with acidic targets like the hERG potassium channel, potentially mitigating cardiac toxicity. researchgate.net
Metabolic Stability: A major challenge in drug design is overcoming rapid metabolism by enzymes such as cytochrome P450. tandfonline.com The carbon-fluorine bond is exceptionally strong, and the trifluoromethoxy group is often used to block metabolically labile sites on a molecule. acs.org This can increase the compound's half-life in the body, leading to improved pharmacokinetic profiles. researchgate.net
The table below summarizes the comparative effects of different substituents on the physicochemical properties of the piperidine scaffold, based on findings from various studies. researchgate.net
| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Effect on Scaffold |
| Lipophilicity (logD) | Lower | Higher | Higher | Increases ability to cross membranes. researchgate.netresearchgate.net |
| Basicity (pKa) | Minor decrease | Significant decrease | Significant decrease | Reduces pKa, potentially improving absorption and reducing hERG liability. tandfonline.com |
| Metabolic Stability | Susceptible to O-demethylation | Blocks metabolism | Blocks metabolism | Increases in vivo half-life by preventing enzymatic degradation. researchgate.netacs.org |
Utility as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. preprints.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate libraries of complex molecules.
While specific examples of this compound as a direct reactant in a named MCR are not extensively documented, the synthesis of highly substituted and trifluoromethylated piperidines is often achieved through MCR strategies. mdpi.comresearchgate.net For example, a four-component reaction of isoxazoles, a β-ketoester containing a trifluoromethyl group, various aldehydes, and ammonium (B1175870) acetate (B1210297) has been used to produce highly substituted 2-trifluoromethylpiperidines. mdpi.comresearchgate.net In such strategies, precursors to the this compound scaffold or related structures are assembled in a highly convergent fashion.
Furthermore, the secondary amine of this compound makes it an ideal building block for use as the amine component in established MCRs, such as the Ugi or Mannich reactions. beilstein-journals.org In a hypothetical Ugi four-component reaction, this compound could react with a ketone, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino amide product, embedding the desirable trifluoromethoxypiperidine scaffold into a larger, diverse molecule. The utility of piperidine derivatives in MCRs to create biologically active compounds is a well-established principle in medicinal chemistry. beilstein-journals.org
Future Research Directions in 3 Trifluoromethoxy Piperidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Key areas for future development include:
Late-Stage C-H Trifluoromethoxylation: A significant breakthrough would be the development of methods for the direct, regioselective trifluoromethoxylation of a pre-formed piperidine (B6355638) ring at the C-3 position. This would circumvent the need for multi-step strategies that build the ring around a trifluoromethoxylated fragment. Research into transition-metal-catalyzed or photoredox-catalyzed C-H activation could provide a viable pathway. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a green and powerful alternative to traditional chemical oxidants and reductants for fluorination reactions. researchgate.net Future work could explore the electrochemical trifluoromethoxylation of piperidine precursors, potentially avoiding the use of expensive and hazardous fluorinating agents.
Enzymatic and Biocatalytic Methods: The use of enzymes for selective synthesis is a cornerstone of green chemistry. Future research could investigate the potential of engineered enzymes to catalyze the stereoselective synthesis of 3-(trifluoromethoxy)piperidine or its precursors, offering unparalleled selectivity under mild conditions.
A comparison of potential future synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Future Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Challenges |
|---|---|---|
| Late-Stage C-H Trifluoromethoxylation | Atom economy, reduced step count. | Achieving high regioselectivity at the C-3 position, catalyst development. |
| Electrochemical Synthesis | Avoids harsh chemical reagents, high control. researchgate.net | Substrate scope, optimization of electrode materials and reaction conditions. |
| Flow Chemistry | Enhanced safety, scalability, precise control. researchgate.net | Initial setup cost, reactor design for specific transformations. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, stability of biocatalysts. |
Exploration of Uncharted Derivatization Reactions
With efficient access to the this compound core, the next frontier is its elaboration into a diverse range of functionalized molecules. Future research will focus on exploring novel derivatization reactions that go beyond simple N-acylation or N-alkylation.
Promising areas for investigation include:
C-H Functionalization of the Piperidine Ring: Beyond the initial synthesis, late-stage functionalization of the piperidine ring's C-H bonds offers a powerful tool for rapidly generating analogues. mdpi.com Research into regioselective C-H activation at positions C-2, C-4, C-5, or C-6 would enable the introduction of various substituents, creating libraries of compounds for biological screening. nih.gov
Ring Distortion and Expansion/Contraction Strategies: Exploring reactions that modify the piperidine ring itself could lead to novel scaffolds. For example, ring-opening reactions followed by recyclization could yield substituted pyrrolidines or azepanes. Ring contraction of related 3-hydroxy-3-(trifluoromethyl)piperidines has been studied and similar strategies could be explored. researchgate.net
Multicomponent Reactions (MCRs): Designing MCRs that incorporate this compound as a building block would be a highly efficient strategy for generating molecular complexity in a single step. For instance, Ugi or Passerini-type reactions could be developed to introduce diverse side chains. mdpi.com
Table 2 outlines potential derivatization strategies for future exploration.
Table 2: Future Derivatization Strategies for this compound
| Reaction Type | Target Position(s) | Potential Reagents/Catalysts | Desired Outcome |
|---|---|---|---|
| N-Arylation/Vinylation | N-1 | Buchwald-Hartwig or Ullmann catalysts | Introduction of aromatic/vinylic diversity. |
| C-H Arylation | C-2, C-4, C-6 | Palladium, Rhodium, or Iridium catalysts | Direct attachment of aryl groups to the ring. mdpi.com |
| [4+2] Cycloadditions | N-1, C-2, C-6 | Dienophiles (if the ring is partially unsaturated) | Construction of fused bicyclic systems. mdpi.com |
| Ring-Opening Metathesis | C-N or C-C bonds | Grubbs or Schrock catalysts | Access to linear amino-alcohols for further functionalization. |
Advancement of Asymmetric Stereocontrol Strategies
The C-3 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of robust asymmetric syntheses is crucial.
Future research should prioritize the following:
Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding pyridinium (B92312) salt precursor is a powerful strategy. researcher.life Future work could focus on developing novel chiral iridium, rhodium, or ruthenium catalysts specifically tailored for trifluoromethoxylated substrates to achieve higher enantiomeric excess (ee). mdpi.comresearcher.life
Organocatalytic Approaches: Chiral organocatalysts, such as phosphoric acids or squaramides, can promote highly enantioselective reactions under mild conditions. researcher.lifeacs.org Developing an organocatalytic cyclization or functionalization reaction to build the chiral this compound core is a highly attractive goal. A dual-catalytic system using a copper(I) complex and a chiral phosphoric acid (CPA) has shown success in the asymmetric aminotrifluoromethylation of alkenes and could be adapted. acs.org
Dynamic Kinetic Resolution (DKR): DKR processes allow for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. A rhodium/diene catalyzed asymmetric allylic trifluoromethoxylation has been reported for racemic allylic trichloroacetimidates, proceeding through a DKR process. chinesechemsoc.org Applying this concept to the synthesis of this compound could be a highly efficient strategy.
Table 3: Emerging Asymmetric Strategies
| Strategy | Catalyst Type | Potential Precursor | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes researcher.life | 3-(Trifluoromethoxy)pyridine | Direct access to enantioenriched piperidine ring. |
| Organocatalytic Cyclization | Chiral Phosphoric Acids, Amines | Acyclic amino-alkene precursors | Metal-free, mild conditions, high enantioselectivity. acs.org |
| Dynamic Kinetic Resolution | Chiral Rhodium/Diene complexes chinesechemsoc.org | Racemic allylic precursors | Converts entire racemic mixture to one enantiomer. |
Integrated Computational and Experimental Approaches for Rational Design and Synthesis
The synergy between computational modeling and experimental work is revolutionizing chemical synthesis and drug discovery. For this compound, this integration can accelerate progress significantly.
Future directions in this area include:
Predictive Reaction Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to predict the feasibility, regioselectivity, and stereoselectivity of new synthetic reactions before attempting them in the lab. researchgate.net This can save considerable time and resources by identifying promising reaction conditions and catalysts. Computational studies can elucidate conformational preferences, such as the anomeric effects that influence the geometry of substituted piperidines. researchgate.net
Rational Design of Derivatives: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to design novel this compound derivatives with enhanced biological activity or desired physicochemical properties. nih.govnih.gov By modeling the interaction of virtual compounds with biological targets, researchers can prioritize the synthesis of the most promising candidates. nih.gov
Mechanism Elucidation: Combining experimental data with computational analysis to gain a deep understanding of reaction mechanisms. For instance, modeling the transition states of a catalytic cycle can explain the origin of stereoselectivity and guide the development of more efficient catalysts. nih.gov
This integrated approach allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models, leading to a more efficient and rational approach to chemical research. nih.gov
Q & A
Basic: What are the key synthetic routes for preparing 3-(Trifluoromethoxy)piperidine?
The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, starting from a piperidine scaffold, trifluoromethoxy groups can be introduced via reaction with trifluoromethylating agents like trifluoromethyl iodide under basic conditions (e.g., NaH or K₂CO₃). Aromatic substitution on halogenated precursors (e.g., 3-bromopiperidine) using Cu-mediated coupling with trifluoromethoxy phenylboronic acids is another route. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, such as elimination or over-substitution .
Basic: How is this compound characterized analytically?
Characterization involves 1H/13C NMR to confirm the trifluoromethoxy group’s presence (δ ~60–65 ppm for CF₃O in 13C NMR) and mass spectrometry (e.g., ESI-MS) to verify molecular weight. HPLC with UV detection (λ ~210–260 nm) assesses purity, while X-ray crystallography resolves stereochemistry in chiral derivatives. Stability under varying pH and temperature should also be tested using accelerated degradation studies .
Basic: What role does the trifluoromethoxy group play in chemical reactivity?
The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, enhancing electrophilicity at adjacent positions. This facilitates nucleophilic aromatic substitution (e.g., SNAr) and stabilizes intermediates in coupling reactions. Its lipophilicity (logP ~1.5–2.0) also improves membrane permeability in biological assays .
Advanced: How does the trifluoromethoxy group influence biological activity in target interactions?
The -OCF₃ group enhances binding affinity to hydrophobic pockets in enzymes (e.g., calcium channels, cytochrome P450). For example, in calcium channel modulators, the group’s electronegativity stabilizes π-π stacking with aromatic residues (e.g., Tyr or Phe), improving IC₅₀ values by 10–100x compared to methoxy analogs. However, metabolic stability varies: trifluoromethoxy reduces oxidative metabolism compared to -OCH₃, as shown in microsomal assays .
Advanced: What structure-activity relationship (SAR) trends are observed with this compound derivatives?
SAR studies highlight:
- Positional isomerism : 3-substituted derivatives show higher potency than 2- or 4-substituted analogs in receptor binding (e.g., P2Y1 antagonists) due to steric alignment .
- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) to the phenyl ring adjacent to -OCF₃ increases activity but may reduce solubility.
- Chirality : (R)-enantiomers exhibit 3–5x higher selectivity for serotonin receptors than (S)-forms in radioligand assays .
Advanced: How can contradictions in reported bioactivity data for this compound be resolved?
Discrepancies often arise from assay conditions (e.g., cell lines, buffer pH). For example, trifluoromethoxy derivatives show variable IC₅₀ in calcium flux assays due to differences in intracellular Ca²⁺ concentrations. Cross-validation using orthogonal methods (e.g., patch-clamp electrophysiology vs. fluorescence assays) and standardized positive controls (e.g., nifedipine for calcium channels) are critical .
Advanced: What computational strategies are used to model this compound interactions?
Homology modeling (e.g., using Rosetta or MODELLER) predicts binding poses in receptors lacking crystal structures. Density Functional Theory (DFT) calculates electrostatic potentials to optimize substituent placement. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes under physiological conditions .
Advanced: How are enantiomers of this compound resolved for pharmacological studies?
Chiral resolution employs:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA).
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
- Asymmetric synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation .
Advanced: What in vivo PK/PD challenges are associated with this compound?
- Oral bioavailability : The -OCF₃ group improves absorption but may reduce solubility. Nanoformulation (e.g., liposomes) or co-administration with solubilizers (e.g., cyclodextrins) enhances bioavailability.
- Metabolism : Hepatic CYP3A4-mediated demethylation is a major pathway; deuterated analogs slow metabolism in rat models .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Plasma proteins bind >90% of the compound, requiring protein precipitation (e.g., acetonitrile) before LC-MS/MS.
- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 210 → 110 for quantification) to achieve sub-ng/mL sensitivity.
- Degradation : Stabilize samples with antioxidants (e.g., BHT) to prevent oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
